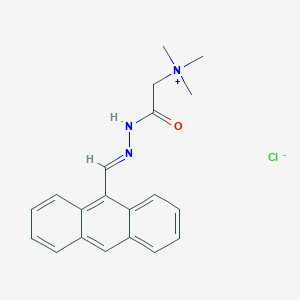

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(2-(anthracen-9-ylmethylene)hydrazinyl)-N,N,N-trimethyl-2-oxoethanaminium chloride is a useful research compound. Its molecular formula is C20H22ClN3O and its molecular weight is 355.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis and characterization of novel compounds involving anthracene derivatives have been a subject of interest for their potential biological activities. For instance, Abubshait (2007) detailed the synthesis of novel indolylpyridazinone derivatives starting from 4-anthracen-9-yl-4-oxo-but-2-enoic acid, leading to products with antibacterial activity, showcasing the versatility of anthracene derivatives in synthesizing biologically active compounds Abubshait, S. (2007).

Fluorescent Properties and Sensors

Anthracene derivatives have been recognized for their fluorescent properties, leading to their application in developing sensors and probes. For example, a fluorescent Silver(I) carbene complex bearing anthracenyl fluorescent probes demonstrated potent cytotoxic effects towards human neuroblastoma cells, indicating its potential in anticancer applications Fabbrini et al., 2018. Similarly, anthracene-based compounds have been used to create photoactive polymers with potential for various applications due to their fluorescence in different solvents Khoee & Zamani, 2007.

Molecular Structure Analysis

Research on the molecular structure of anthracene derivatives, such as the study by Karakurt, Cukurovalı, and Kani (2020), provided insights into the crystal structure and theoretical calculations supporting the experimental findings. This study contributes to understanding the intermolecular interactions and stability of such compounds Karakurt, T., Cukurovalı, A., & Kani, İ. (2020).

Biological and Chemical Sensing

Anthracene derivatives are also explored for their sensing capabilities, such as the detection of hypochlorite and various ions in biological systems. Hwang, Kim, and Kim (2019) developed a chemodosimeter based on an anthracene moiety for selective detection of hypochlorite, showcasing the compound's potential in environmental and biological monitoring Hwang, S., Kim, A., & Kim, Cheal (2019).

Antimicrobial and Surface Active Properties

Anthracene derivatives have been synthesized for potential industrial applications, including antimicrobial and surface-active agents. Eissa and El-Sayed (2006) synthesized heterocyclic compounds derived from anthracene, evaluating their antimicrobial and biodegradability, highlighting the compound's versatility for industrial applications Eissa, A., & El-Sayed, R. (2006).

Eigenschaften

IUPAC Name |

[2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.ClH/c1-23(2,3)14-20(24)22-21-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19;/h4-13H,14H2,1-3H3;1H/b21-13+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSMCBQZEDJQQE-PGCULMPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2716743.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2716746.png)

![methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether](/img/structure/B2716755.png)

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)